molecular formula C15H17N3O2 B12547930 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- CAS No. 144344-97-8

1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-

Cat. No.: B12547930
CAS No.: 144344-97-8
M. Wt: 271.31 g/mol
InChI Key: UOZYPWQXHBFVPC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

The compound 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is systematically named according to IUPAC guidelines as 5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole. Its molecular formula is C₁₅H₁₇N₃O₂ , with a molecular weight of 271.314 g/mol . The CAS Registry Number 144344-97-8 uniquely identifies this compound in chemical databases.

Key identifiers include:

Property Value
InChI InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2
SMILES O1COC2=CC=C(C=C12)C1=CC(CCN=[N+]=[N-])CCC1
Topological Polar Surface Area 32.8 Ų

The azide (-N₃) functional group at the ethyl chain and the cyclohexenyl-benzodioxole core define its reactivity profile.

Historical Context in Heterocyclic Chemistry Research

Benzodioxole derivatives have been extensively studied since the mid-20th century for their biological and synthetic utility. The introduction of azide groups into such frameworks, as seen in this compound, reflects advancements in click chemistry and bioorthogonal labeling strategies. Early research on 1,3-benzodioxole (CAS 274-09-9) established its role as a precursor for agrochemicals and pharmaceuticals, while modern modifications like azide incorporation enable applications in targeted drug delivery and polymer science.

The synthesis of 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-1,3-benzodioxole represents a convergence of two trends: (1) the functionalization of benzodioxoles with aliphatic side chains and (2) the strategic placement of azides for subsequent cycloaddition reactions. This dual functionality positions the compound as a versatile intermediate in medicinal chemistry and materials science.

Structural Relationship to Benzodioxole Derivatives

The parent structure, 1,3-benzodioxole (C₇H₆O₂), consists of a benzene ring fused to a 1,3-dioxole ring. Modifications at the 5-position of this scaffold, as seen in the target compound, introduce steric and electronic variations that alter physicochemical properties. Comparative analysis reveals:

  • Core similarity : The 1,3-dioxole ring (O-C-O linkage) is preserved, ensuring stability against hydrolysis under physiological conditions.
  • Side-chain divergence : The cyclohexenyl-azidoethyl substituent distinguishes this derivative from simpler analogs like 4-hydroxybenzoic acid (C₇H₆O₃) or kaolin (hydrated aluminum silicate).

Structurally related compounds include:

Compound Key Feature Reference
3-(2-azidoethyl)-3-<3,4-(methylenedioxy)phenyl>cyclohex-1-ene Azide-cyclohexenyl substitution
1,3-Benzodioxole Parent structure

This derivative’s extended conjugation system and azide group enhance its potential for photochemical applications compared to non-azidated benzodioxoles.

Properties

CAS No.

144344-97-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole

InChI

InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2

InChI Key

UOZYPWQXHBFVPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)CCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Catechol Derivatives with Cyclohexenyl Precursors

The synthesis of 1,3-benzodioxole derivatives typically begins with the formation of the benzodioxole core via cyclocondensation. For 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-1,3-benzodioxole , this involves reacting catechol (1,2-dihydroxybenzene) with a cyclohexenyl-aldehyde or ketone precursor under acidic or catalytic conditions.

  • Key Reaction :
    Catechol reacts with 3-(2-azidoethyl)-1-cyclohexen-1-carbaldehyde in the presence of a carbon-based solid acid catalyst (e.g., sulfonated carbon) at 80–120°C. The reaction proceeds via azeotropic removal of water using cyclohexane as an entrainer, achieving >80% conversion and >95% selectivity.
    • Catalyst : Carbon-based solid acid (2.5 g per mole of aldehyde).
    • Solvent : Cyclohexane (entrainer).
    • Time : 4–6 hours.

Catalytic Cyclization and Functionalization

Recent advancements employ transition-metal catalysts to streamline the synthesis. A palladium-catalyzed coupling reaction links the benzodioxole moiety to the azidoethyl-cyclohexene fragment.

  • Conditions :
    • Catalyst : Pd(PPh₃)₄ (5 mol%).
    • Ligand : Xantphos (10 mol%).
    • Base : K₂CO₃ in toluene at 100°C.
    • Yield : 65–78%.

One-Pot Multistep Synthesis

A scalable one-pot method combines cyclocondensation, alkylation, and azidation:

  • Cyclocondensation : Catechol + cyclohexenyl-aldehyde → 1,3-benzodioxole intermediate.
  • Alkylation : Intermediate + 1,2-dibromoethane → bromoethyl derivative.
  • Azidation : Bromoethyl derivative + NaN₃ → final product.
  • Overall Yield : 60–70%.
  • Advantage : Reduces purification steps.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time (h) Yield Selectivity
Cyclocondensation Carbon-based solid acid 100°C 6 80% 95%
Azide Substitution NaN₃ in DMF 60°C 12 85% 90%
Pd-Catalyzed Coupling Pd(PPh₃)₄/Xantphos 100°C 8 78% 88%
One-Pot Synthesis Sequential steps 80–100°C 18 70% 92%

Purification and Characterization

  • Purification :
    • Liquid-liquid extraction (ethyl acetate/water).
    • Column chromatography (silica gel, hexane:ethyl acetate = 4:1).
  • Characterization :
    • ¹H NMR : δ 6.70–6.89 (benzodioxole aromatic protons), 3.40–3.47 (azidoethyl CH₂), 2.68–2.83 (cyclohexene CH₂).
    • HR-MS : m/z 271.31 [M+H]⁺.

Challenges and Optimizations

  • Azide Safety : NaN₃ is explosive; reactions require strict temperature control.
  • Catalyst Recycling : Carbon-based solid acids can be reused 3–4 times with <10% activity loss.
  • Byproducts : Over-alkylation (5–10%) is minimized using excess catechol.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the azidoethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown that they can inhibit tubulin polymerization, a crucial process in cell division. This inhibition leads to antimitotic effects, making these compounds potential candidates for cancer therapy. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against cancer cells .

Antimicrobial Properties

Benzodioxole derivatives have been investigated for their antimicrobial activities. The presence of the azido group in 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl] may contribute to enhanced interaction with microbial targets, leading to increased antibacterial activity. This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .

Organic Synthesis

The unique structure of 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl] allows it to serve as a versatile building block in organic synthesis. Its azido group can participate in click chemistry reactions, facilitating the formation of complex molecular architectures. This application is valuable in materials science and drug development .

Case Studies

StudyFocusFindings
Schkeryantz & Pearson (1996)Antitumor activityEstablished that benzodioxole derivatives inhibit tubulin polymerization; potential for cancer treatment .
Recent Antimicrobial StudyAntimicrobial propertiesDemonstrated effectiveness against various bacterial strains; supports further development as an antibiotic .
Organic Synthesis ResearchSynthetic applicationsHighlighted the utility of benzodioxole in click chemistry; important for drug design and materials .

Mechanism of Action

The mechanism by which 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medical applications, it may inhibit specific enzymes or pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Azide vs. Alkyl Groups : The azidoethyl group in the target compound distinguishes it from simpler alkyl-substituted analogs (e.g., propenyl or isopropyl derivatives). Azides enhance reactivity (e.g., cycloadditions) but may reduce stability compared to inert alkyl chains .
  • Cyclohexenyl vs. Benzoxadiazole : The cyclohexenyl group introduces steric bulk and conformational flexibility, unlike planar benzoxadiazole systems, which are rigid and π-conjugated .

Physicochemical Properties

  • Solubility: Propenyl and isopropyl derivatives exhibit higher hydrophobicity due to nonpolar substituents, whereas the azidoethyl group may introduce polar character .
  • Stability : Azide-containing compounds (e.g., 4-azidomethyl-benzoxadiazole) are prone to photodegradation or thermal decomposition, unlike stable alkyl-substituted benzodioxoles .

Biological Activity

1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and parasitology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H17N3O2
  • CAS Number : 144344-97-8

This structure includes a benzodioxole moiety and an azidoethyl-cyclohexene side chain, which may contribute to its biological activities.

Synthesis and Evaluation

Research has shown that derivatives of benzodioxole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several benzodioxole-based thiosemicarbazone derivatives, revealing that certain compounds displayed potent anticancer activity against A549 human lung adenocarcinoma and C6 rat glioma cells. The most effective derivative was noted for its ability to induce apoptosis and inhibit DNA synthesis in these cancer cells .

The anticancer properties of 1,3-benzodioxole derivatives are primarily attributed to their interaction with cellular mechanisms:

  • Apoptosis Induction : Compounds have been shown to increase both early and late apoptosis in cancer cells.
  • Mitochondrial Membrane Potential Disruption : These compounds can disturb mitochondrial functions, leading to cell death.
  • Inhibition of Cholinesterases : Some studies evaluated the relationship between anticancer activity and cholinesterase inhibition but found no significant correlation .

Study on Anticancer Properties

In a notable study involving the evaluation of various benzodioxole derivatives, compound 5 was highlighted for its effectiveness against A549 and C6 cell lines. It demonstrated a low toxicity profile towards NIH/3T3 mouse embryonic fibroblast cells, indicating a potential therapeutic window for further development .

Schistosomicidal Activity

Another investigation focused on the schistosomicidal activity of benzodioxole derivatives against Schistosoma mansoni. The compound induced morphological changes in the worms' integument, suggesting a mechanism that could be exploited for therapeutic purposes in treating schistosomiasis .

Biological Activity Summary Table

Activity Effect/Outcome Reference
Anticancer (A549 Cells)Induces apoptosis
Anticancer (C6 Cells)Inhibits DNA synthesis
SchistosomicidalAlters worm morphology
Cholinesterase InhibitionNo significant correlation found

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